molecular formula C12H9N5O4 B14738795 (1e)-1,3-Bis(4-nitrophenyl)triaz-1-ene CAS No. 2623-51-0

(1e)-1,3-Bis(4-nitrophenyl)triaz-1-ene

Cat. No.: B14738795
CAS No.: 2623-51-0
M. Wt: 287.23 g/mol
InChI Key: ARZXRNWGDUQLMO-UHFFFAOYSA-N
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Description

(1e)-1,3-Bis(4-nitrophenyl)triaz-1-ene is an organic compound that belongs to the class of triazenes Triazenes are characterized by the presence of a diazoamino group (–N=NN–) and are known for their interesting structural, biological, pharmacological, and reactivity features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1e)-1,3-Bis(4-nitrophenyl)triaz-1-ene typically involves the reaction of 4-nitroaniline with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt. This intermediate is then reacted with another equivalent of 4-nitroaniline under basic conditions to yield the desired triazene compound. The reaction conditions often include maintaining a low temperature to stabilize the diazonium salt and using a solvent such as acetonitrile or water.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise control of reaction conditions, and purification processes such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1e)-1,3-Bis(4-nitrophenyl)triaz-1-ene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted triazenes with various functional groups.

Scientific Research Applications

(1e)-1,3-Bis(4-nitrophenyl)triaz-1-ene has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including anti-tumor properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1e)-1,3-Bis(4-nitrophenyl)triaz-1-ene involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. The pathways involved may include the inhibition of enzyme activity or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenyltriazene: Similar structure but lacks the nitro groups.

    1-(4-Methylphenyl)-3-(2-(trifluoromethyl)phenyl)triaz-1-ene: Contains different substituents on the phenyl rings.

Uniqueness

(1e)-1,3-Bis(4-nitrophenyl)triaz-1-ene is unique due to the presence of two nitro groups, which impart distinct chemical and biological properties

Properties

CAS No.

2623-51-0

Molecular Formula

C12H9N5O4

Molecular Weight

287.23 g/mol

IUPAC Name

4-nitro-N-[(4-nitrophenyl)diazenyl]aniline

InChI

InChI=1S/C12H9N5O4/c18-16(19)11-5-1-9(2-6-11)13-15-14-10-3-7-12(8-4-10)17(20)21/h1-8H,(H,13,14)

InChI Key

ARZXRNWGDUQLMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NN=NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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